molecular formula C22H25N3OS B2644603 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207021-15-5

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2644603
CAS No.: 1207021-15-5
M. Wt: 379.52
InChI Key: AHDPUWVUXIBZQG-UHFFFAOYSA-N
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Description

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound with a complex molecular structure It belongs to the class of imidazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether group.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioether and acetamide groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can be compared with other imidazole derivatives, such as:

    2-phenylimidazole: Lacks the thioether and acetamide groups, resulting in different biological activities.

    1-isobutyl-2-phenylimidazole: Similar structure but without the thioether and acetamide groups.

    N-(p-tolyl)acetamide: Contains the acetamide group but lacks the imidazole and thioether groups.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16(2)14-25-20(18-7-5-4-6-8-18)13-23-22(25)27-15-21(26)24-19-11-9-17(3)10-12-19/h4-13,16H,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDPUWVUXIBZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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